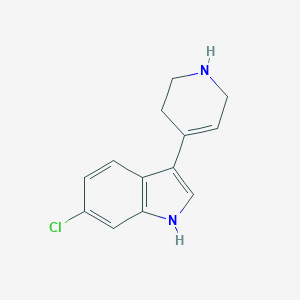

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Overview

Description

6-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-Cl-THPI) is a synthetic compound that has recently been studied for its potential applications in various scientific fields. 6-Cl-THPI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. It is also known as 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-indole or 6-chloro-3-tetrahydropyridin-4-yl-1H-indole. 6-Cl-THPI has been studied for its potential therapeutic, biochemical, and physiological effects.

Scientific Research Applications

Anticancer Therapy

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary

Concomitant inhibition of the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) signaling pathways has emerged as a promising strategy for cancer therapy. This approach effectively overcomes drug resistance associated with MAPK pathway inhibitors.

Methods of Application

Researchers have developed a series of 1H-pyrazolo[3,4-d]pyrimidine dual ERK (Extracellular Regulated Protein Kinases)/PI3K inhibitors. Among these, Compound 32d stands out as a potent candidate. It exhibits inhibitory activities against both ERK2 and PI3Kα, demonstrating superior anti-proliferative effects against HCT116 and HEC1B cancer cells.

Results

- In an HCT-116 xenograft model, it outperforms the combination of existing drugs (BVD-523 + GDDC-0980) with a tumor growth inhibitory rate of 51% without observable toxic effects .

Drug Design and Optimization

Specific Scientific Field

Medicinal Chemistry and Computational Chemistry

Summary

Researchers can use this compound as a scaffold for designing novel drugs.

Methods of Application

Results

properties

IUPAC Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWEDRPBNHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434939 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

180160-77-4 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

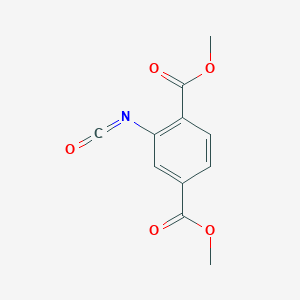

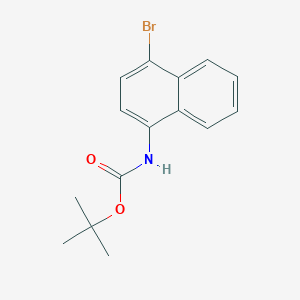

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)